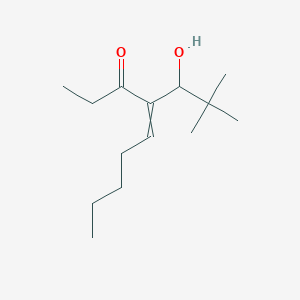
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one is an organic compound characterized by a branched hydrocarbon chain with a hydroxyl group and a ketone group. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one typically involves the reaction of a suitable alkene with a hydroxylating agent. One common method is the hydroboration-oxidation of non-4-en-3-one, followed by the introduction of the 1-hydroxy-2,2-dimethylpropyl group through a Grignard reaction. The reaction conditions often include:
Hydroboration: Using borane (BH3) in tetrahydrofuran (THF) at low temperatures.
Oxidation: Using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Grignard Reaction: Using a Grignard reagent such as methylmagnesium bromide (CH3MgBr) in anhydrous ether.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced to a secondary alcohol using sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH2Cl2).
Reduction: NaBH4 in methanol (CH3OH).
Substitution: SOCl2 in pyridine (C5H5N).
Major Products
Oxidation: 4-(1-Oxo-2,2-dimethylpropyl)non-4-en-3-one.
Reduction: 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-ol.
Substitution: 4-(1-Chloro-2,2-dimethylpropyl)non-4-en-3-one.
Aplicaciones Científicas De Investigación
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic attacks, influencing various biochemical processes. The compound may act on enzymes by modifying their active sites or altering their conformation.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-ol: Similar structure but with an additional hydroxyl group.
4-(1-Chloro-2,2-dimethylpropyl)non-4-en-3-one: Similar structure but with a chlorine substituent instead of a hydroxyl group.
Uniqueness
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its branched structure also contributes to its unique properties compared to linear analogs.
Propiedades
Número CAS |
918139-08-9 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
4-(1-hydroxy-2,2-dimethylpropyl)non-4-en-3-one |
InChI |
InChI=1S/C14H26O2/c1-6-8-9-10-11(12(15)7-2)13(16)14(3,4)5/h10,13,16H,6-9H2,1-5H3 |
Clave InChI |
XKOKSDRBANADNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(C(C(C)(C)C)O)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




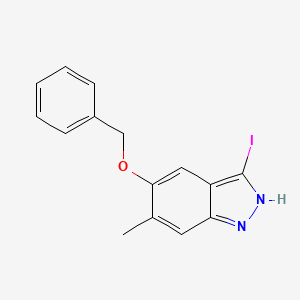
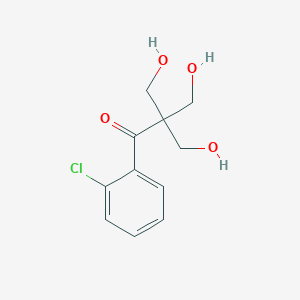
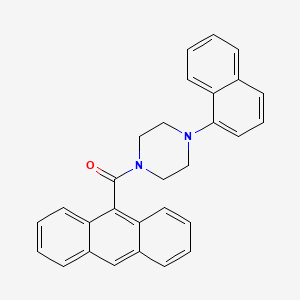
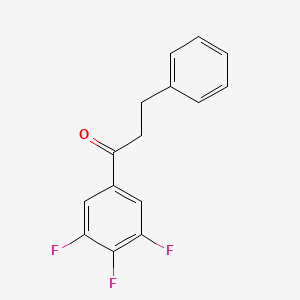

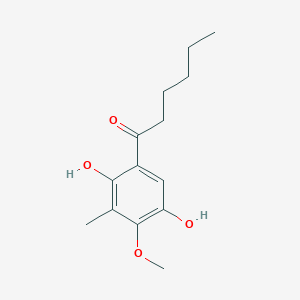
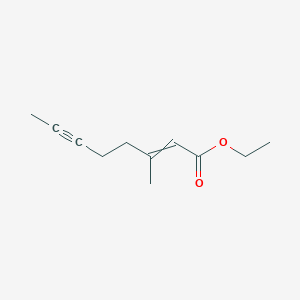
![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)
